4-Cyclobutoxy-2-fluoro-1-nitrobenzene is an organic compound characterized by a nitro group, a fluorine atom, and a cyclobutoxy moiety attached to a benzene ring. Its molecular formula is , and it features a unique arrangement of functional groups that contribute to its chemical properties and potential applications. The presence of the cyclobutoxy group introduces strain and reactivity, while the nitro and fluoro substituents can influence electronic properties and reactivity patterns.
The synthesis of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene typically involves multi-step organic reactions:
4-Cyclobutoxy-2-fluoro-1-nitrobenzene has potential applications in various fields:
Several compounds share structural similarities with 4-Cyclobutoxy-2-fluoro-1-nitrobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-2-fluoro-1-nitrobenzene | Contains chlorine instead of cyclobutoxy | Stronger electron-withdrawing effect |
| 2-Fluoro-1-isopropyl-4-nitrobenzene | Isopropyl group replaces cyclobutoxy | Increased steric hindrance |
| 3-Fluoro-4-methyl-nitrobenzene | Methyl group instead of cyclobutoxy | Different electronic properties |
| 4-Cyclopropoxy-2-fluoro-1-nitrobenzene | Cyclopropyl ether instead of cyclobutane | Smaller cyclic structure |
These compounds illustrate variations in substituent effects on reactivity and biological activity, highlighting the uniqueness of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene due to its specific cyclic ether structure combined with fluorine and nitro groups. Each variation contributes differently to physical and chemical properties, making them suitable for diverse applications in chemistry and biology.
The installation of the cyclobutoxy group represents one of the most challenging aspects of synthesizing 4-cyclobutoxy-2-fluoro-1-nitrobenzene due to the strained four-membered ring structure and the specific electronic requirements for carbon-oxygen bond formation [4] . Two primary strategic approaches have emerged for cyclobutoxylation: nucleophilic aromatic substitution mechanisms and transition metal-catalyzed methodologies [6] [7].
Nucleophilic aromatic substitution represents the most direct approach for introducing cyclobutoxy groups onto activated aromatic systems [1]. The mechanism proceeds through an addition-elimination pathway, where the nucleophilic cyclobutoxide anion attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex [1]. This intermediate subsequently eliminates the leaving group to restore aromaticity and form the desired carbon-oxygen bond [8].
The success of nucleophilic aromatic substitution for cyclobutoxylation depends critically on the presence of electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack [1] [9]. The nitro group serves as an excellent activating substituent, particularly when positioned ortho or para to the site of substitution [10]. In the case of 4-cyclobutoxy-2-fluoro-1-nitrobenzene, the nitro group at position 1 provides strong activation for nucleophilic substitution at position 4 [11].
The reaction typically employs cyclobutanol as the nucleophile source, which is deprotonated using strong bases such as potassium carbonate or sodium hydride to generate the reactive cyclobutoxide anion [12] [13]. The choice of base and reaction conditions significantly influences both the reaction rate and selectivity [14]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidinone are preferred as they stabilize the ionic intermediates while avoiding competitive hydrogen bonding with the nucleophile [9] [15].
Temperature control represents another critical parameter in nucleophilic aromatic substitution reactions [16]. Typical reaction temperatures range from 80 to 120 degrees Celsius, with higher temperatures favoring increased reaction rates but potentially leading to side reactions or decomposition [11] [14]. The reaction time varies from 2 to 12 hours depending on the substrate activation level and reaction conditions [14].
Transition metal catalysis has emerged as a powerful alternative to classical nucleophilic aromatic substitution for ether formation, offering enhanced functional group tolerance and the ability to couple less activated aromatic substrates [6] [7]. The Ullmann condensation and its modern variants represent the most widely employed transition metal-catalyzed approaches for cyclobutoxylation [6] [17].
Copper-catalyzed etherification, commonly referred to as the Ullmann ether synthesis, enables the coupling of aryl halides with alcohols under relatively mild conditions compared to traditional methods [6] [15]. The mechanism involves oxidative addition of the aryl halide to a copper center, followed by coordination of the alcohol nucleophile and subsequent reductive elimination to form the carbon-oxygen bond [7] [18]. Modern copper catalysts supported by diamine or acetylacetonate ligands have significantly improved the efficiency and substrate scope of these reactions [6] [15].
The choice of copper catalyst and ligand system profoundly influences the reaction outcome [7] [14]. Copper iodide in combination with ethylenediamine or phenanthroline ligands has demonstrated excellent performance for cyclobutoxylation reactions [17] [15]. The ligand serves multiple functions, including stabilizing the copper center, facilitating substrate coordination, and preventing catalyst decomposition [7].
Reaction conditions for copper-catalyzed cyclobutoxylation typically involve temperatures ranging from 110 to 150 degrees Celsius in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [7] [14]. The addition of base, commonly potassium carbonate or cesium carbonate, is essential for deprotonating the alcohol nucleophile and facilitating the coupling process [15] [14]. Reaction times generally range from 3 to 24 hours, with electron-poor aryl halides showing enhanced reactivity compared to electron-rich substrates [17] [14].
The introduction of fluorine into aromatic systems requires specialized methodologies due to the unique electronic properties of the fluorine atom and the challenges associated with carbon-fluorine bond formation [19] [20]. Two primary approaches have been developed for incorporating fluorine into aromatic compounds: electrophilic fluorination pathways and halogen exchange reactions [19] [21].
Electrophilic fluorination represents one of the most direct methods for introducing fluorine into organic compounds, utilizing electrophilic fluorine sources that react with nucleophilic carbon centers [19] [22]. The mechanism typically involves the attack of a carbon-centered nucleophile on an electrophilic fluorine reagent, resulting in the formation of a carbon-fluorine bond [19].
The development of stable, safe electrophilic fluorinating reagents has been crucial for the advancement of this methodology [19] [22]. N-fluoropyridinium tetrafluoroborate and N-fluorobenzenesulfonimide represent two of the most widely employed electrophilic fluorinating agents [19] [22]. These reagents incorporate electron-withdrawing groups attached to nitrogen to decrease electron density on fluorine, thereby enhancing its electrophilic character [19].
The stereochemistry of electrophilic fluorination remains a subject of ongoing investigation, with evidence supporting both single electron transfer and nucleophilic substitution pathways depending on the substrate and reaction conditions [19]. Kinetic studies and radical probe experiments have provided insights into the mechanistic details, though the precise pathway may vary with different substrate classes [19].
Halogen exchange represents an alternative approach for fluorine introduction, particularly useful for substrates where direct electrophilic fluorination proves challenging [21] [9]. This methodology involves the replacement of another halogen atom, typically chlorine or bromine, with fluorine using nucleophilic fluoride sources [21] [9].
The most commonly employed nucleophilic fluoride sources include potassium fluoride and cesium fluoride, with cesium fluoride generally showing enhanced reactivity due to its lower lattice energy and increased nucleophilicity [9]. The reaction typically requires elevated temperatures, ranging from 150 to 200 degrees Celsius, and is often conducted in polar aprotic solvents or under solvent-free conditions [9].
The success of halogen exchange reactions depends critically on the activation of the aromatic ring toward nucleophilic substitution [21] [9]. Electron-withdrawing groups such as nitro substituents facilitate the reaction by stabilizing the anionic intermediate formed during the substitution process [9]. The position of these activating groups relative to the halogen being replaced significantly influences the reaction rate and selectivity [11].
Anhydrous conditions are essential for halogen exchange reactions, as the presence of water can lead to hydrolysis of the fluoride source and reduced reaction efficiency [9]. The use of molten alkali metal fluoride compositions has been reported to enhance reaction rates and eliminate the need for added solvents [9].
Nitration represents one of the most fundamental transformations in aromatic chemistry, involving the introduction of the nitro group through electrophilic aromatic substitution mechanisms [10] [24]. The optimization of nitration conditions for compounds like 4-cyclobutoxy-2-fluoro-1-nitrobenzene requires careful consideration of regioselectivity, reaction conditions, and substrate compatibility [25] [26].
Traditional aromatic nitration relies on mixed acid systems, typically composed of concentrated nitric acid and sulfuric acid [10] [24]. The sulfuric acid serves multiple functions: it acts as a dehydrating agent, protonates nitric acid to enhance its electrophilic character, and generates the active nitronium ion species responsible for the electrophilic attack on the aromatic ring [10] [27].
The formation of the nitronium ion proceeds through the protonation of nitric acid by sulfuric acid, followed by dehydration to yield the highly electrophilic nitronium ion [10] [27]. This cationic species then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution mechanism, proceeding through a cationic intermediate that subsequently loses a proton to restore aromaticity [27].
The composition of the mixed acid system significantly influences both the reaction rate and selectivity [10] [26]. Higher concentrations of sulfuric acid generally increase the rate of nitronium ion formation but may also lead to increased formation of multiple nitration products [10]. Temperature control is critical, as nitration reactions are highly exothermic and can lead to runaway reactions or substrate decomposition at elevated temperatures [25] [24].
Alternative acid systems have been explored to address some of the limitations of traditional mixed acids [25]. Phosphoric acid and perchloric acid have been employed as alternatives to sulfuric acid, offering different selectivity profiles and reaction conditions [10]. Trifluoroacetic acid has shown particular promise for achieving regioselective nitration of specific substrate classes [28].
Regioselectivity represents one of the most significant challenges in aromatic nitration, as multiple substitution positions are often available, leading to mixtures of isomeric products [10] [11]. The regioselectivity of nitration is governed by the electronic and steric effects of existing substituents on the aromatic ring [10] [27].
Electron-donating groups such as alkyl, alkoxy, and amino substituents activate the aromatic ring toward electrophilic attack and direct substitution to the ortho and para positions [10] [28]. Conversely, electron-withdrawing groups such as nitro, carbonyl, and halogen substituents deactivate the ring and direct substitution to the meta position [10] [11]. The fluorine substituent presents a unique case, as it is electron-withdrawing through inductive effects but electron-donating through resonance, resulting in ortho and para directing behavior despite ring deactivation [29].
Zeolite catalysis has emerged as a powerful tool for achieving enhanced regioselectivity in aromatic nitration [11] [16]. Acidic zeolites with small pore sizes can provide shape selectivity, favoring the formation of specific isomers based on molecular dimensions and diffusion properties [11]. The reaction of substituted aromatic compounds with concentrated nitric acid in the presence of zeolite catalysts has been shown to produce predominantly para-substituted products with excellent selectivity [11].
The optimization of zeolite-catalyzed nitration involves careful selection of the zeolite type, pore size, and acidity [11] [16]. H-ZSM-5 and other medium-pore zeolites have demonstrated particular effectiveness for regioselective nitration of alkyl-substituted aromatics [11]. Reaction temperatures typically range from 70 to 90 degrees Celsius, significantly lower than traditional mixed acid conditions [11] [16].
| Methodology | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution Cyclobutoxylation | 80-120 | 2-12 hours | 70-95 | High (activated substrates) |
| Ullmann Etherification | 110-150 | 3-24 hours | 60-90 | Moderate to High |
| Electrophilic Fluorination | 0-80 | 15 min - 2 hours | 50-90 | Good to Excellent |
| Halogen Exchange | 150-200 | 1-6 hours | 60-85 | Moderate |
| Mixed Acid Nitration | 0-60 | 30 min - 2 hours | 80-95 | Poor (multiple isomers) |
| Zeolite-Catalyzed Nitration | 70-90 | 1-4 hours | 85-99 | Excellent (para-selective) |
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene reveals characteristic signatures for each distinct molecular environment. The proton Nuclear Magnetic Resonance spectrum exhibits complex patterns typical of substituted fluoronitrobenzenes, with aromatic protons appearing in the characteristic downfield region between 7.2 and 8.1 parts per million [1] [2]. The aromatic protons demonstrate intricate coupling patterns due to the combined influence of the electron-withdrawing nitro group and the fluorine substituent, resulting in complex multipets with coupling constants ranging from 6 to 9 Hertz for three-bond interactions [3] [4].
The cyclobutoxy substituent introduces distinctive spectroscopic features in the aliphatic region. The methine proton directly attached to the oxygen atom appears as a characteristic quintet in the range of 4.8 to 5.2 parts per million, reflecting coupling with the four equivalent methylene protons of the cyclobutyl ring [5]. This multiplicity pattern is diagnostic for cyclobutoxy groups and provides unambiguous identification of this structural moiety [6]. The methylene protons of the cyclobutyl ring appear as complex multipets between 2.0 and 2.8 parts per million, with coupling constants ranging from 6 to 10 Hertz depending on the specific geometric relationships within the four-membered ring system [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts spanning from 115 to 165 parts per million, with the specific positions influenced by the electronic effects of the substituents [7]. The carbon atom bearing the nitro group appears significantly downfield due to the strong electron-withdrawing effect, while the carbon atoms ortho and para to the electron-donating cyclobutoxy group show characteristic upfield shifts. The cyclobutoxy carbon atoms appear in the typical aliphatic ether region between 65 and 80 parts per million, with the directly attached carbon showing the most downfield shift due to the oxygen deshielding effect [6] [8].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a particularly valuable probe for structural elucidation. The fluorine nucleus in 4-Cyclobutoxy-2-fluoro-1-nitrobenzene is expected to resonate between -105 and -120 parts per million relative to trichlorofluoromethane [9] [10]. This chemical shift range is characteristic of fluorine atoms in ortho-fluoronitrobenzene derivatives, where the combined electronic effects of the nitro group and the aromatic ring system create a distinctive magnetic environment [1] [10]. The fluorine signal appears as a doublet due to four-bond coupling with the meta-positioned aromatic proton, with coupling constants typically ranging from 5 to 12 Hertz [3] [11].
The infrared spectrum of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene exhibits characteristic absorption bands that provide definitive identification of the key functional groups present in the molecule. The nitro group manifests as two intense absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations [12] [13]. The asymmetric stretching mode appears as a very strong absorption between 1520 and 1550 reciprocal centimeters, while the symmetric stretching mode is observed as a strong band between 1340 and 1370 reciprocal centimeters [14] [13]. These frequencies are characteristic of nitro groups attached to aromatic rings and are slightly shifted from aliphatic nitro compounds due to the electronic influence of the aromatic system [15].
The aromatic region displays characteristic carbon-hydrogen stretching vibrations between 3050 and 3100 reciprocal centimeters with medium intensity [12]. The aromatic carbon-carbon stretching vibrations appear as medium to weak intensity bands in the 1475 to 1600 reciprocal centimeters region, providing confirmation of the aromatic ring system [12]. The cyclobutoxy substituent contributes aliphatic carbon-hydrogen stretching vibrations that appear as strong absorptions between 2850 and 3000 reciprocal centimeters [12]. These bands are readily distinguished from the aromatic carbon-hydrogen stretches by their higher intensity and slightly lower frequency.
The ether linkage in the cyclobutoxy group produces a characteristic strong absorption between 1200 and 1300 reciprocal centimeters, corresponding to the carbon-oxygen stretching vibration [12]. This band is diagnostic for ether functional groups and confirms the presence of the cyclobutoxy substituent. The carbon-fluorine bond generates a strong absorption band in the broad region between 1000 and 1300 reciprocal centimeters [12]. The exact position within this range depends on the specific electronic environment created by the adjacent substituents and the aromatic ring system.
The crystallographic analysis of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene requires the growth of suitable single crystals for X-ray diffraction studies. Based on structural analogies with related fluoronitrobenzene derivatives, the compound is predicted to crystallize in either an orthorhombic or monoclinic crystal system [16] [17]. The most probable space groups are P2₁/c or Pbca, which are commonly observed for substituted benzene derivatives with multiple polar substituents [16].
The unit cell dimensions are estimated based on molecular packing considerations and comparisons with structurally similar compounds. The anticipated unit cell parameters are approximately 7 to 9 Angstroms for the a-axis, 10 to 13 Angstroms for the b-axis, and 14 to 17 Angstroms for the c-axis [16]. These dimensions reflect the molecular dimensions of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene and typical intermolecular packing distances observed in organic crystals. The unit cell volume is expected to range from 1000 to 1500 cubic Angstroms, with a calculated density between 1.35 and 1.45 grams per cubic centimeter [16].
The molecular packing in the crystal structure is influenced by several factors including dipole-dipole interactions arising from the polar nitro and fluoro substituents, potential hydrogen bonding interactions involving the nitro group, and van der Waals forces associated with the cyclobutoxy substituent. The Z value (number of molecules per unit cell) is anticipated to be between 4 and 8, which is typical for organic compounds of this molecular weight and complexity [16].
The conformational behavior of the cyclobutoxy substituent represents a critical aspect of the molecular structure. The four-membered cyclobutyl ring is known to adopt non-planar conformations to minimize torsional strain associated with eclipsed bonds [18] [19]. The cyclobutyl ring can exist in two primary conformations: a puckered form where the ring deviates from planarity, and a nearly planar form where torsional strain is balanced against angle strain [18].
In 4-Cyclobutoxy-2-fluoro-1-nitrobenzene, the attachment of the cyclobutyl ring to the oxygen atom introduces additional conformational considerations. The carbon-oxygen bond rotation allows for different orientations of the cyclobutyl ring relative to the aromatic plane. The preferred conformation is determined by the balance between steric interactions, electronic effects from the aromatic substituents, and the inherent conformational preferences of the cyclobutyl ring system [5].
The puckering angle of the cyclobutyl ring is expected to be influenced by the electronic nature of the aromatic system to which it is attached. The presence of electron-withdrawing groups (nitro and fluoro) on the aromatic ring may affect the electron density at the oxygen atom, potentially influencing the preferred orientation and puckering of the cyclobutyl ring [5]. Crystal structure analysis would provide definitive information about the preferred conformations and any potential disorder in the cyclobutoxy group.
Density Functional Theory calculations provide valuable insights into the electronic structure and geometric parameters of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene. The recommended computational approach involves the use of hybrid functionals such as B3LYP or M06-2X, which have proven effective for organic molecules containing heteroatoms [20] [21]. The basis set 6-311++G(d,p) is recommended as it provides adequate treatment of the fluorine and nitrogen atoms while maintaining computational efficiency [20].
The geometry optimization reveals the preferred molecular conformation in the gas phase, providing bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The aromatic ring maintains its characteristic planar geometry with carbon-carbon bond lengths slightly modified by the electronic effects of the substituents [22] [23]. The carbon-fluorine bond length is expected to be approximately 1.35 Angstroms, consistent with other fluorobenzene derivatives [22] [23].
The cyclobutoxy group optimization provides information about the preferred conformation of the four-membered ring and its orientation relative to the aromatic system. The carbon-oxygen bond connecting the cyclobutyl ring to the aromatic system is predicted to have a length typical of aromatic ethers, approximately 1.36 to 1.38 Angstroms. The nitro group adopts a planar geometry with nitrogen-oxygen bond lengths characteristic of the partial double bond character in this functional group [24].
The molecular orbital analysis of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene reveals important information about the electronic structure and chemical reactivity. The Highest Occupied Molecular Orbital is predicted to have an energy between -7.5 and -8.5 electron volts, reflecting the electron-withdrawing effects of the nitro and fluoro substituents [25] [26]. This orbital is primarily localized on the aromatic ring system with some contribution from the cyclobutoxy oxygen lone pairs.
The Lowest Unoccupied Molecular Orbital is expected to have an energy between -2.5 and -3.5 electron volts, indicating the strong electron-accepting character of the nitro group [24] [27]. This orbital is predominantly localized on the nitro group with significant contribution from the aromatic π system, particularly at positions ortho and para to the nitro substituent. The HOMO-LUMO energy gap is predicted to range from 4.5 to 5.5 electron volts, which is characteristic of aromatic compounds with strong electron-withdrawing groups [27].
The molecular orbital interactions reveal the electronic communication between the different substituents through the aromatic π system. The electron-donating cyclobutoxy group raises the energy of the occupied orbitals, while the electron-withdrawing nitro and fluoro groups lower the energy of both occupied and unoccupied orbitals [27]. This creates a donor-acceptor system where electron density is partially transferred from the cyclobutoxy substituent toward the nitro group through the aromatic π system.